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Abstract

6,6-Dimethylheptan-1-amine is a branched-chain primary amine with potential applications in
medicinal chemistry and materials science. Due to the limited availability of experimental data,
theoretical and computational methods provide a powerful avenue for elucidating its
physicochemical properties, conformational landscape, and potential biological activity. This
technical guide outlines a comprehensive in-silico approach to characterizing 6,6-
dimethylheptan-1-amine, providing a framework for future research and development. While
specific experimental studies on this molecule are scarce, this paper details established
computational protocols applicable to long-chain and branched alkylamines, offering a robust
starting point for its investigation.

Molecular Properties and Structure

The initial step in the computational analysis of 6,6-dimethylheptan-1-amine involves the
determination of its fundamental molecular properties. These descriptors are crucial for
understanding its behavior in various chemical and biological systems.

Computed Molecular Descriptors

Public databases such as PubChem provide preliminary computed data for 6,6-
dimethylheptan-1-amine and its isomers. These values, derived from computational
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algorithms, offer a baseline for more intensive studies.

6,6- N,6- 6,6- 4,6-
Property Dimethylhepta Dimethylhepta Dimethylhepta  Dimethylhepta

n-1-amine n-1l-amine[1] n-2-amine[2] n-2-amine[3]
CAS Number 91492-49-8[4] 733674-15-2[2]
Molecular

CoH21N[2] CoHz21NJ[1] CoH21N[2] CoH21NJ[3]
Formula
Molecular Weight

143.27[2] 143.27[1] 143.27[2] 143.27[3]
(g/mol)
XLogP3 2.9[1] 2.7[3]

Topological Polar
Surface Area 26.02[2] 26[3]
(TPSA) (A2

Hydrogen Bond

1[2]
Donors
Hydrogen Bond
yarog 112]
Acceptors
Rotatable Bond
3[2]

Count

Theoretical Framework and Computational
Methodologies

A multi-faceted computational approach is recommended to thoroughly characterize 6,6-
dimethylheptan-1-amine. This involves a combination of quantum mechanics and molecular
mechanics methods.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for
obtaining accurate electronic structure information, geometric parameters, and spectroscopic
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properties.
Experimental Protocol: DFT Calculations
o Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

o Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly
used and reliable method for organic molecules.

» Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between
accuracy and computational cost for geometry optimization and frequency calculations. For
higher accuracy single-point energy calculations, a larger basis set like 6-311++G(d,p) is
recommended.

e Procedure:

o Geometry Optimization: The initial structure of 6,6-dimethylheptan-1-amine is built and
its geometry is optimized to find the lowest energy conformation.

o Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized
structure corresponds to a true minimum on the potential energy surface (no imaginary
frequencies) and to predict the infrared (IR) and Raman spectra.

o Property Calculations: Various molecular properties, such as Mulliken charges, dipole
moment, and molecular orbitals (HOMO/LUMO), are calculated from the optimized
geometry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 6,6-
dimethylheptan-1-amine, providing insights into its conformational flexibility and interactions
with its environment.

Experimental Protocol: Molecular Dynamics Simulations

o Software: A molecular dynamics package like GROMACS, AMBER, or CHARMM.
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o Force Field: A force field suitable for organic molecules, such as the General Amber Force
Field (GAFF) or OPLS-AA, should be used to describe the interatomic potentials.

e System Setup:
o The optimized structure of 6,6-dimethylheptan-1-amine is placed in a simulation box.

o The box is solvated with an appropriate solvent model (e.g., TIP3P for water) to mimic
physiological or experimental conditions.

o lons are added to neutralize the system.
e Simulation Protocol:
o Energy Minimization: The system's energy is minimized to remove any steric clashes.

o Equilibration: The system is gradually heated to the desired temperature and then
equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable
state.

o Production Run: A long simulation (typically in the nanosecond to microsecond range) is
performed to collect trajectory data for analysis.

e Analysis: The trajectory is analyzed to determine properties such as radial distribution
functions, root-mean-square deviation (RMSD), and to identify dominant conformations.

Conformational Analysis

The presence of a branched tert-butyl group and a flexible alkyl chain in 6,6-dimethylheptan-
1-amine suggests a complex conformational landscape that will significantly influence its
properties and interactions.

Logical Relationship: Conformational Analysis Workflow
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Caption: Workflow for Conformational Analysis.

The steric bulk of the tert-butyl group is expected to be a dominant factor in determining the
preferred conformations. Gauche interactions between the bulky group and the amine terminus
will likely be destabilizing.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
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In the context of drug development, QSAR studies can predict the biological activity of 6,6-
dimethylheptan-1-amine based on its molecular descriptors. For aliphatic amines, toxicity is
often correlated with hydrophobicity, as described by the 1-octanol/water partition coefficient
(log KOW).

Experimental Protocol: QSAR Model Development for Toxicity

Dataset: A dataset of aliphatic amines with known toxicity data (e.g., LC50 values) is
compiled.

o Descriptor Calculation: For each amine in the dataset, including 6,6-dimethylheptan-1-
amine, molecular descriptors such as log KOW, molecular weight, and topological indices
are calculated using software like DRAGON or PaDEL-Descriptor.

o Model Building: A statistical model is built using multiple linear regression (MLR) or more
advanced machine learning algorithms (e.g., random forest, support vector machines) to
correlate the descriptors with the observed toxicity.

e Model Validation: The predictive power of the model is assessed using internal and external
validation techniques.

e Prediction: The validated QSAR model is then used to predict the toxicity of 6,6-
dimethylheptan-1-amine.

A general QSAR model for the toxicity of aliphatic amines in the Pimephales promelas (fathead
minnow) system has been reported as: log LC50~* = 0.80(log KOW) - 1.80[5]

Potential Biological Activity and Drug Development
Workflow

While no specific biological targets for 6,6-dimethylheptan-1-amine have been identified, its
structural similarity to other pharmacologically active amines suggests it could be a scaffold for
drug discovery. A typical computational drug discovery workflow can be applied.

Signaling Pathway: Computational Drug Discovery Workflow
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QSAR Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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